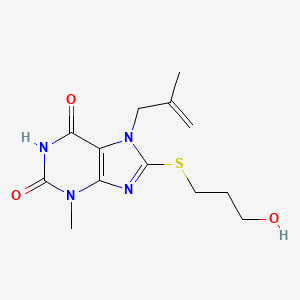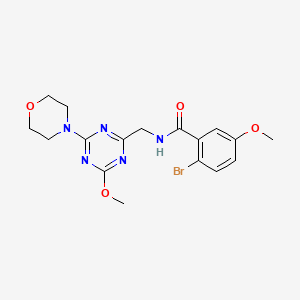
2-bromo-5-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a bromo group, methoxy groups, a morpholino group, and a triazinyl group . These functional groups could potentially give this compound a variety of interesting chemical properties and reactivities.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The bromo and methoxy groups on the benzene ring, the morpholino group, and the triazinyl group all contribute to the overall structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the bromo and methoxy groups could potentially affect its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research on related compounds has demonstrated the synthesis of novel derivatives with potential antimicrobial activities. For instance, derivatives of 1,2,4-triazole and 1,3,5-triazine, which are structurally similar to the mentioned compound, have been synthesized and evaluated for their antimicrobial properties. Such studies indicate the versatility of these compounds in generating new molecules with potential use in combating microbial infections (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Agents
Further research has extended into the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other derivatives as anti-inflammatory and analgesic agents. These compounds have shown significant potential in inhibiting cyclooxygenase enzymes, suggesting their utility in designing new drugs with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Biodegradable Polyesteramides
On a material science front, morpholine derivatives have been used to synthesize biodegradable polyesteramides with pendant functional groups. These materials could find applications in various fields, including biomedicine and environmental science, due to their degradable nature and functional versatility (Veld et al., 1992).
Antioxidant Activity
Compounds structurally related to the query compound have also been studied for their antioxidant activity. For example, bromophenols from marine algae have shown potent antioxidant activities, suggesting the potential of these compounds in food preservation and as nutritional supplements to combat oxidative stress (Li et al., 2011).
Antibacterial Activity and Structural Studies
The synthesis and antibacterial evaluation of compounds containing morpholine and bromophenol units have been conducted, highlighting the potential of such molecules in developing new antibacterial agents. Structural analysis of these compounds provides insights into their mechanism of action and facilitates the design of more effective drugs (Zhi, 2010).
Propiedades
IUPAC Name |
2-bromo-5-methoxy-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O4/c1-25-11-3-4-13(18)12(9-11)15(24)19-10-14-20-16(22-17(21-14)26-2)23-5-7-27-8-6-23/h3-4,9H,5-8,10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPIEKRGFZLVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888468.png)


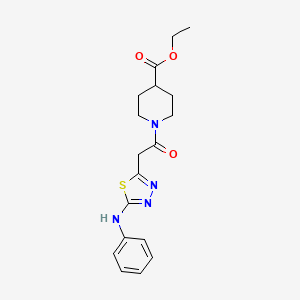

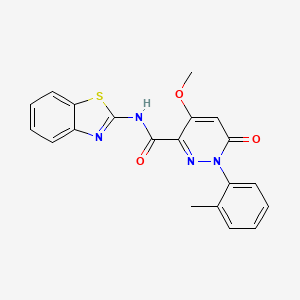
![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2888478.png)
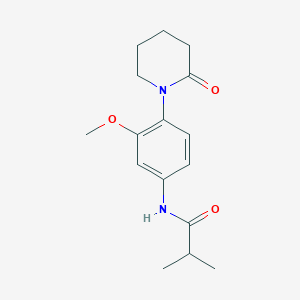

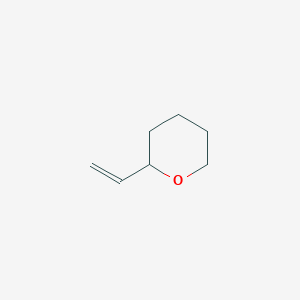
![N-[(2,2-Dimethyl-1,1-dioxothiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2888487.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2888488.png)
